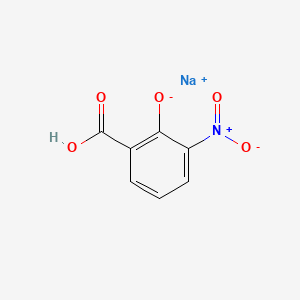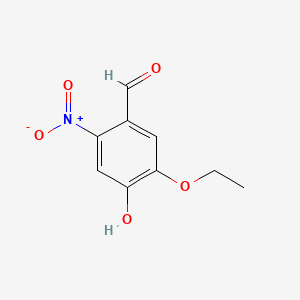
D-Alanin-3,3,3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine-3,3,3-d3 is a deuterium-labeled form of D-Alanine . It is used in the global life science industry for research, biotechnology development, and production . The CAS Number is 177614-69-6 and its linear formula is CD3CH(NH2)CO2H .
Molecular Structure Analysis
The molecular structure of D-Alanine-3,3,3-d3 is represented by the linear formula CD3CH(NH2)CO2H . Its molecular weight is 92.11 .
Physical And Chemical Properties Analysis
D-Alanine-3,3,3-d3 is a solid substance . It has a melting point of 291 °C (dec.) (lit.) . Its optical activity is [α]25/D -14.5°, c = 2 in 1 M HCl .
Wissenschaftliche Forschungsanwendungen
- Ein neuartiges chirales Derivatisierungsreagenz, (S)-2,5-Dioxopyrrolidin-1-yl-(4,6-Dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-2-carboxylat (DMT-(S)-Pro-OSu), wurde unter Verwendung von D-Alanin-3,3,3-d3 entwickelt. Dieses Reagenz ermöglicht die hochsensitive und selektive Detektion von chiralen Aminen und Aminosäuren mittels UPLC-MS/MS-Analyse .
Chirale Derivatisierungsreagenzien
Antimikrobielle Strategien
Safety and Hazards
In case of inhalation, the person should be moved to fresh air and given artificial respiration if not breathing . Contact with skin may cause irritation and it may be harmful if absorbed through the skin . Contact with eyes may cause irritation . It may be harmful if swallowed . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .
Wirkmechanismus
Target of Action
D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine . D-Alanine is a key component in the peptidoglycan layer of bacterial cell walls . It plays a crucial role in maintaining the structural integrity of the cell wall, making it a primary target for D-Alanine-3,3,3-d3 .
Mode of Action
D-Alanine-3,3,3-d3 interacts with its targets by replacing the regular D-Alanine in the peptidoglycan synthesis process . The incorporation of D-Alanine-3,3,3-d3 into the peptidoglycan structure can lead to changes in the physical and chemical properties of the bacterial cell wall . .
Biochemical Pathways
D-Alanine-3,3,3-d3 is involved in the peptidoglycan synthesis pathway . It gets incorporated into the peptide side chains of the peptidoglycan layer, which are crucial for the cross-linking that gives the cell wall its rigidity . The introduction of D-Alanine-3,3,3-d3 can potentially affect the efficiency of this cross-linking process and thereby influence the stability of the cell wall .
Result of Action
The incorporation of D-Alanine-3,3,3-d3 into the bacterial cell wall can potentially lead to changes in the cell wall’s physical and chemical properties . This could result in altered cell wall stability and possibly affect the bacteria’s susceptibility to certain antibiotics or immune responses.
Biochemische Analyse
Biochemical Properties
D-Alanine-3,3,3-d3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, D-Alanine is known to interact with penicillin-binding proteins (PBPs) in bacteria, which are involved in the final stages of peptidoglycan biosynthesis .
Cellular Effects
The effects of D-Alanine-3,3,3-d3 on cells and cellular processes are diverse. For instance, in bacteria, D-Alanine is a key constituent of the peptidoglycan layer, which imparts high tensile strength to the bacterial cell wall . This is crucial for maintaining cell shape under intracellular pressures .
Molecular Mechanism
At the molecular level, D-Alanine-3,3,3-d3 exerts its effects through various mechanisms. For example, in bacteria, D-Alanine is involved in the assembly of peptidoglycan, a critical component of the bacterial cell wall . This involves binding interactions with enzymes such as penicillin-binding proteins, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of D-Alanine-3,3,3-d3 over time in laboratory settings are yet to be fully explored. Studies on similar compounds, such as [18F]3,3,3-trifluoro-D-alanine, have shown that these compounds can distinguish live from heat-killed E. coli, with low background signals .
Dosage Effects in Animal Models
The effects of D-Alanine-3,3,3-d3 at different dosages in animal models are not well-studied. Therapies targeting essential amino acids, such as dietary methionine restriction, have been shown to extend lifespan in mice and rats .
Metabolic Pathways
D-Alanine-3,3,3-d3 is involved in several metabolic pathways. For instance, D-Alanine is a part of the alanine, aspartate, and glutamate metabolism pathway . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of D-Alanine-3,3,3-d3 within cells and tissues are not well-understood. It is known that D-Alanine is a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be transported to and localized within the bacterial cell wall .
Subcellular Localization
The subcellular localization of D-Alanine-3,3,3-d3 is not well-studied. D-Alanine, a similar compound, is known to be a key constituent of the peptidoglycan layer in bacteria, suggesting that it may be localized within the bacterial cell wall .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3,3,3-trideuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-HBXZPZNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-naphtho[1,2-d]imidazol-8-amine](/img/structure/B576096.png)
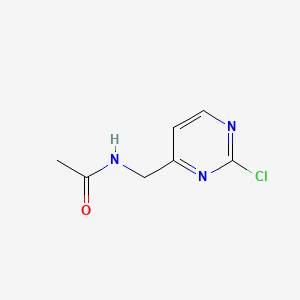

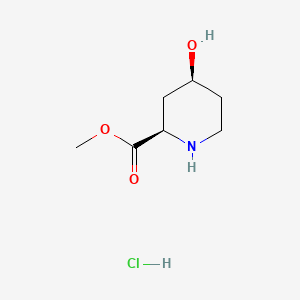
![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)
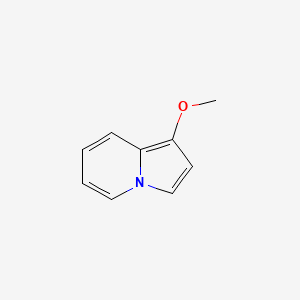
![(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B576110.png)
